Cas no 163036-58-6 (Benzaldehyde, 3-aMino-4-hydroxy-)
Benzaldehyde, 3-aMino-4-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 3-aMino-4-hydroxy-
- 3-Amino-4-hydroxybenzaldehyde
- 1-(3-Amino-4-hydroxy-phenyl)-aethanon
- 1-(3-amino-4-hydroxy-phenyl)-ethanone
- 2-amino-4-acetylphenol
- 2-amino-4-methylcarbonylphenol
- 3-Amino-4-hydroxy-acetophenon
- 3-amino-4-hydroxyacetophenone
- 3-Amino-4-hydroxy-acetophenone
- 3-amino-4-hydroxybenzaladehyde
- AG-F-87734
- AGN-PC-00NPR2
- ALBB-014349
- CTK1F9257
- Ethanone, 1-(3-amino-4-hydroxyphenyl)-
- SureCN3287715
-
Computed Properties
- Exact Mass: 137.04771
Experimental Properties
- PSA: 63.32
Benzaldehyde, 3-aMino-4-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12136015-1g |
3-Amino-4-hydroxybenzaldehyde |
163036-58-6 | 97% | 1g |
$347 | 2024-07-24 | |
| Crysdot LLC | CD12136015-5g |
3-Amino-4-hydroxybenzaldehyde |
163036-58-6 | 97% | 5g |
$942 | 2024-07-24 | |
| Crysdot LLC | CD12136015-10g |
3-Amino-4-hydroxybenzaldehyde |
163036-58-6 | 97% | 10g |
$1439 | 2024-07-24 |
Benzaldehyde, 3-aMino-4-hydroxy- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Benzaldehyde, 3-aMino-4-hydroxy-
Benzaldehyde, 3-amino-4-hydroxy- (CAS No. 163036-58-6): A Comprehensive Overview in Modern Chemical Biology
The compound Benzaldehyde, 3-amino-4-hydroxy- (CAS No. 163036-58-6) represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic compound, characterized by its dual functional groups—a hydroxyl group and an amino group—has garnered attention for its versatile applications in drug synthesis, bioactive molecule development, and as a key intermediate in various synthetic pathways.
Historically, the study of aromatic compounds has been pivotal in the advancement of medicinal chemistry. The structural motif of Benzaldehyde, 3-amino-4-hydroxy- aligns with the broader class of substituted benzenes, which have been extensively explored for their pharmacological properties. The presence of both a hydroxyl and an amino group on the benzene ring introduces unique reactivity, making it a valuable scaffold for further derivatization and functionalization.
In recent years, the interest in this compound has surged due to its potential role in developing novel therapeutic agents. The hydroxyl and amino functionalities enable various chemical transformations, including condensation reactions, nucleophilic substitutions, and metal-catalyzed coupling reactions. These reactions are pivotal in constructing more complex molecules that can interact with biological targets.
One of the most compelling aspects of Benzaldehyde, 3-amino-4-hydroxy- is its utility as a precursor in the synthesis of bioactive natural products. Researchers have leveraged this compound to develop analogs of known pharmacologically active molecules. For instance, derivatives of this scaffold have been investigated for their antimicrobial and anti-inflammatory properties. The structural flexibility offered by the hydroxyl and amino groups allows chemists to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity.
The pharmaceutical industry has also shown keen interest in this compound due to its potential applications in drug discovery. The ability to introduce diverse substituents while maintaining the core Benzaldehyde, 3-amino-4-hydroxy- structure makes it an attractive candidate for high-throughput screening programs aimed at identifying new drug candidates. Furthermore, its role as a chiral building block has been explored in the synthesis of enantiomerically pure compounds, which are often required for optimal pharmacological efficacy.
Recent advancements in synthetic methodologies have further enhanced the utility of Benzaldehyde, 3-amino-4-hydroxy-. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex molecular architectures from this precursor. These methods not only improve yield but also reduce the number of synthetic steps required, making the process more sustainable and cost-effective.
In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions has been exploited in designing novel catalysts and coordination polymers. Similarly, derivatives of this scaffold have been investigated for their potential as pesticides and herbicides due to their interaction with biological targets in plants and pests.
The environmental impact of using Benzaldehyde, 3-amino-4-hydroxy- as a building block has also been a focus area. Green chemistry principles have guided efforts to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. These efforts align with global initiatives aimed at reducing the environmental footprint of chemical manufacturing processes.
The future prospects for this compound remain promising as research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation in utilizing Benzaldehyde, 3-amino-4-hydroxy- for developing next-generation therapeutics and materials. As our understanding of molecular interactions deepens, so too will the potential applications of this versatile compound.
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